Cas no 112433-47-3 (3-chloro-2-(chloromethyl)Thiophene)

3-Chloro-2-(chloromethyl)thiophene is a chlorinated thiophene derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its bifunctional structure, featuring both chloro and chloromethyl substituents on the thiophene ring, enables versatile reactivity in cross-coupling, nucleophilic substitution, and cyclization reactions. This compound is particularly valuable for constructing heterocyclic frameworks and functionalized thiophene-based scaffolds. The presence of two reactive sites enhances its utility as a building block for agrochemicals, pharmaceuticals, and advanced materials. High purity grades ensure consistent performance in demanding synthetic applications. Proper handling is advised due to its reactivity and potential sensitivity to moisture.
3-chloro-2-(chloromethyl)Thiophene structure
112433-47-3 structure
Product Name:3-chloro-2-(chloromethyl)Thiophene
CAS No:112433-47-3
MF:C5H4Cl2S
MW:167.056258201599
CID:2113559
PubChem ID:13763433
Update Time:2025-05-25

3-chloro-2-(chloromethyl)Thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-(chloromethyl)Thiophene
    • DA-23859
    • AT16716
    • MEA43347
    • AKOS006387876
    • DTXCID20499553
    • DTXSID90548769
    • EN300-187186
    • 851-328-3
    • SCHEMBL2302986
    • 112433-47-3
    • Inchi: 1S/C5H4Cl2S/c6-3-5-4(7)1-2-8-5/h1-2H,3H2
    • InChI Key: NAXGIDPSWRLDDY-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1CCl

Computed Properties

  • Exact Mass: 165.9410767g/mol
  • Monoisotopic Mass: 165.9410767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 215.8±25.0 °C at 760 mmHg
  • Flash Point: 108.9±9.9 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

3-chloro-2-(chloromethyl)Thiophene Security Information

3-chloro-2-(chloromethyl)Thiophene Pricemore >>

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Additional information on 3-chloro-2-(chloromethyl)Thiophene

3-Chloro-2-(Chloromethyl)Thiophene: A Comprehensive Overview

3-Chloro-2-(chloromethyl)thiophene, also known by its CAS number 112433-47-3, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound belongs to the thiophene family, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of two chlorine substituents at the 2 and 3 positions of the thiophene ring imparts unique electronic and chemical properties to this molecule, making it a valuable compound in both academic research and industrial applications.

The structure of 3-chloro-2-(chloromethyl)thiophene is characterized by a thiophene ring with a chloromethyl group (-CH2Cl) attached at the 2-position and a chlorine atom at the 3-position. This substitution pattern not only enhances the compound's stability but also provides reactivity at specific sites, making it an ideal substrate for various organic transformations. Recent studies have highlighted its potential in synthesizing advanced materials, such as conductive polymers and optoelectronic devices, due to its ability to undergo electrophilic substitution reactions under controlled conditions.

One of the most notable applications of 3-chloro-2-(chloromethyl)thiophene is in the field of materials science. Researchers have utilized this compound as a building block for constructing conjugated systems, which are essential for developing high-performance organic semiconductors. For instance, a study published in *Advanced Materials* demonstrated that derivatives of this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical properties. This finding has significant implications for the development of flexible electronics, such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs).

In addition to its role in materials science, 3-chloro-2-(chloromethyl)thiophene has also gained attention in medicinal chemistry. The thiophene moiety is known for its ability to act as a bioisostere, providing structural diversity while maintaining pharmacokinetic properties. Recent research has explored the use of this compound as a precursor for designing bioactive molecules targeting various therapeutic areas, including cancer and inflammation. For example, a team of chemists reported that derivatives of this compound exhibit potent anti-proliferative activity against human cancer cell lines, suggesting its potential as a lead compound for drug discovery.

The synthesis of 3-chloro-2-(chloromethyl)thiophene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of 2-methylthiophene using chlorine gas under specific temperature and pressure conditions. This method ensures high yield and purity, which are critical for downstream applications. Furthermore, advancements in catalytic techniques have enabled more efficient syntheses, reducing production costs and environmental impact.

From an environmental standpoint, 3-chloro-2-(chloromethyl)thiophene has been studied for its biodegradability and toxicity profiles. While it exhibits moderate persistence in aquatic environments, recent studies suggest that microbial degradation can occur under specific conditions, offering insights into waste management strategies for industries handling this compound. Regulatory agencies have also established guidelines to ensure safe handling and disposal practices, minimizing risks to human health and ecosystems.

In conclusion, 3-chloro-2-(chloromethyl)thiophene is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing technological innovations and therapeutic developments.

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